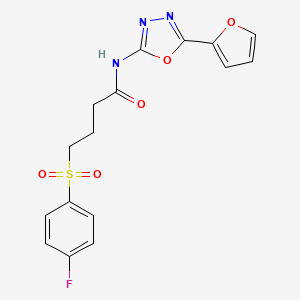

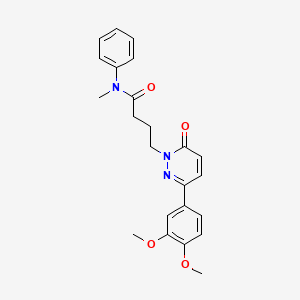

![molecular formula C21H19N5O4 B2530419 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1214816-68-8](/img/structure/B2530419.png)

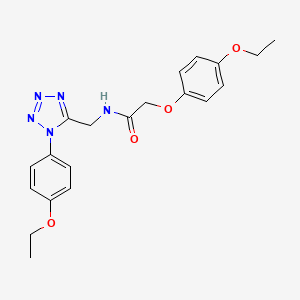

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin class. These compounds are of significant interest due to their potential pharmacological properties. The specific compound mentioned includes a 1,2,4-oxadiazol moiety, which is often associated with a variety of biological activities.

Synthesis Analysis

The synthesis of related 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives has been reported, where novel compounds were obtained by alkylation in the 1H-tautomeric form of the base structure. The process involved the use of reagents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium. Subsequent cyclization of the compounds was achieved upon heating in concentrated HBr .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR). A reexamination of the NMR spectra of similar compounds has led to a reassignment of their structures, indicating the importance of accurate spectroscopic analysis in confirming the molecular structure of such complex molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include alkylation and cyclization. The alkylation mainly occurs in the 1H-tautomeric form, which is a key step in the synthesis of the diazepino[1,2-a]benzimidazole derivatives. The cyclization step is facilitated by heating in a strong acid like concentrated HBr, which leads to the formation of the desired ring structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide are not detailed in the provided papers, related compounds have been characterized using NMR spectroscopy. The pharmacological evaluation of these compounds has shown promising anxiolytic and analgesic properties, which suggests that they may have specific physical and chemical properties conducive to interaction with biological receptors .

科学的研究の応用

Novel Synthesis Approaches

A novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives has been developed. This method uses aromatic diamine, Meldrum’s acid, and an isocyanide in CH2Cl2 at ambient temperature, providing a catalyst-free alternative for generating benzodiazepine derivatives with a broad spectrum of biological activities. Such compounds are essential pharmacophores in pharmaceutical industries due to their applications as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists. This synthesis route offers a versatile approach to introducing molecular diversity under mild reaction conditions, contributing significantly to drug discovery and development processes (Shaabani et al., 2009).

Pharmacological Evaluation

Novel derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized and evaluated for their agonistic effects on benzodiazepine receptors. These compounds have shown considerable anticonvulsant activity, with some derivatives demonstrating effects comparable to diazepam when evaluated using pentylenetetrazole-induced lethal convulsion and maximal electroshock tests. Such findings indicate the potential therapeutic applications of these derivatives in treating convulsions and related disorders, emphasizing the importance of structural modifications in enhancing biological activity (Faizi et al., 2012).

Antimicrobial and Anti-inflammatory Agents

A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds exhibit significant anti-bacterial and antifungal properties, with some showing potential as anti-inflammatory agents. This research highlights the versatile biological activities of benzodiazepine derivatives and their potential as leads for developing new antimicrobial and anti-inflammatory drugs (Kendre et al., 2015).

特性

IUPAC Name |

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-17(22-12-18-25-19(26-30-18)13-6-2-1-3-7-13)11-10-16-21(29)23-15-9-5-4-8-14(15)20(28)24-16/h1-9,16H,10-12H2,(H,22,27)(H,23,29)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZYEYUHGYFAOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-N-propylbenzo[b]oxepine-4-carboxamide](/img/structure/B2530346.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)